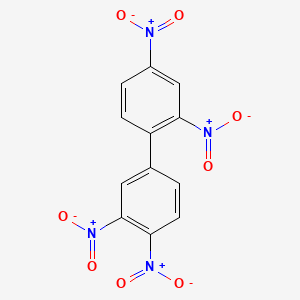

1,1'-Biphenyl, 2,3',4,4'-tetranitro-

Description

Significance of Nitrated Biphenyl (B1667301) Systems in Chemical Research

Nitrated biphenyls are of considerable interest as intermediates in the synthesis of more complex molecules. The nitro groups can be readily reduced to amino groups, which are key functionalities for the construction of dyes, pharmaceuticals, and polymers. Furthermore, the electron-withdrawing nature of the nitro groups can activate the biphenyl rings towards nucleophilic substitution reactions, providing pathways to a variety of derivatives that would otherwise be difficult to access. The energetic properties of highly nitrated biphenyls have also been a subject of study.

Historical Context of Biphenyl Nitration Studies

The nitration of biphenyl has been a subject of chemical investigation for over a century. Early studies focused on understanding the regioselectivity of the reaction, aiming to control the position of the incoming nitro groups on the biphenyl rings. americaunites.com Classic nitration methods, often employing a mixture of nitric acid and sulfuric acid, were explored to synthesize various nitro-substituted biphenyls. americaunites.com These pioneering efforts laid the groundwork for the development of more sophisticated synthetic methodologies. Over the years, researchers have explored various nitrating agents and reaction conditions to improve yields and achieve greater control over the isomeric distribution of the products.

Isomeric Considerations and Structural Diversity in Tetranitrobiphenyls

The introduction of four nitro groups onto the biphenyl scaffold can result in a large number of constitutional isomers, each with a unique substitution pattern. The specific arrangement of the nitro groups in compounds like 1,1'-Biphenyl, 2,3',4,4'-tetranitro- dictates its molecular symmetry, polarity, and steric hindrance, which in turn influence its physical and chemical properties. The structural diversity among tetranitrobiphenyl isomers is vast, and the synthesis of a single, pure isomer presents a significant synthetic challenge. The characterization and differentiation of these isomers often require a combination of advanced spectroscopic and crystallographic techniques.

Due to the limited availability of specific research data for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, a comprehensive analysis of its properties is challenging. However, by examining related tetranitrobiphenyl isomers, we can infer some of its potential characteristics. For instance, the properties of several other tetranitrobiphenyl isomers are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2',4,4'-Tetranitro-1,1'-biphenyl | 1820-59-3 | C₁₂H₆N₄O₈ | 334.20 |

| 3,3',4,4'-Tetranitro-1,1'-biphenyl | 2364-42-3 | C₁₂H₆N₄O₈ | 334.20 |

| 3,3',5,5'-Tetranitro-1,1'-biphenyl | 23241-90-9 | C₁₂H₆N₄O₈ | 334.20 |

This table presents data for known isomers of tetranitrobiphenyl to provide context for the subject compound.

While detailed experimental data for 1,1'-Biphenyl, 2,3',4,4'-tetranitro- remains elusive in publicly accessible literature, its study contributes to the broader understanding of structure-property relationships within the fascinating class of nitrated aromatic compounds. Further research is necessary to fully elucidate the synthesis, properties, and potential applications of this specific isomer.

Structure

3D Structure

Properties

CAS No. |

106323-85-7 |

|---|---|

Molecular Formula |

C12H6N4O8 |

Molecular Weight |

334.20 g/mol |

IUPAC Name |

4-(2,4-dinitrophenyl)-1,2-dinitrobenzene |

InChI |

InChI=1S/C12H6N4O8/c17-13(18)8-2-3-9(11(6-8)15(21)22)7-1-4-10(14(19)20)12(5-7)16(23)24/h1-6H |

InChI Key |

ZJMAZGPQQSTXRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Tetranitrobiphenyls

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural features of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-. These methods are sensitive to the vibrational modes of the molecule's functional groups and skeletal framework.

The FT-IR and Raman spectra of this compound are expected to be dominated by characteristic vibrations of the nitro (NO₂) groups and the biphenyl (B1667301) core. The nitro group vibrations are particularly informative. The asymmetric stretching (ν_as(NO₂)) and symmetric stretching (ν_s(NO₂)) modes typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The precise positions of these bands can be influenced by the electronic environment and steric interactions within the molecule.

The biphenyl backbone gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The inter-ring C-C stretching vibration is a key feature, though it can be weak and coupled with other modes.

Intermolecular interactions, particularly in the solid state, can be inferred from shifts and splitting of vibrational bands. Hydrogen bonding, although not a primary interaction for this molecule, and crystal packing effects can influence the vibrational spectra.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1600 | FT-IR, Raman |

| Symmetric NO₂ Stretch | 1300 - 1370 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch | 800 - 900 | FT-IR, Raman |

| NO₂ Bending | 830 - 870 | FT-IR |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and may vary for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, thereby enabling the differentiation of this specific isomer from other tetranitrobiphenyls. Both ¹H and ¹³C NMR provide critical information for structural confirmation and purity assessment.

In the ¹H NMR spectrum, the protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the unsymmetrical substitution. The electron-withdrawing nature of the nitro groups will cause a significant downfield shift of the aromatic protons compared to unsubstituted biphenyl. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 6-position should also be a doublet, coupled to the proton at the 5-position. On the second ring, the proton at the 2'-position would be a doublet, coupled to the proton at the 6'-position, which in turn would be a doublet of doublets, also coupled to the proton at the 5'-position. The proton at the 5'-position is expected to be a doublet.

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl skeleton, reflecting the lack of symmetry. The carbons bearing the nitro groups will be significantly deshielded. The chemical shifts of the other carbons will also be influenced by the positions of the nitro substituents. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and confirm the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.0 - 8.2 | d |

| H-5 | 7.8 - 8.0 | dd |

| H-6 | 7.6 - 7.8 | d |

| H-2' | 8.1 - 8.3 | d |

| H-5' | 7.7 - 7.9 | d |

Note: These are estimated chemical shift ranges based on the effects of nitro substituents on aromatic rings. Actual values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₂H₆N₄O₈.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak (M⁺˙) is expected to be observed. The fragmentation of nitroaromatic compounds often involves the loss of nitro groups (NO₂) and other small neutral molecules. Common fragmentation pathways include the loss of NO₂ (m/z 46), O (m/z 16), and NO (m/z 30). The successive loss of these fragments from the molecular ion can help to confirm the presence and number of nitro groups. Rearrangement reactions can also occur, leading to the formation of characteristic fragment ions.

Table 3: Potential Fragmentation Ions in the Mass Spectrum of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-

| Ion | m/z | Possible Origin |

|---|---|---|

| [M]⁺˙ | 334 | Molecular Ion |

| [M - NO₂]⁺ | 288 | Loss of a nitro group |

| [M - 2NO₂]⁺˙ | 242 | Loss of two nitro groups |

| [M - 3NO₂]⁺ | 196 | Loss of three nitro groups |

| [M - 4NO₂]⁺˙ | 150 | Loss of four nitro groups |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Electronic Absorption Spectroscopy (UV-Vis) and its Correlation with Electronic Structure

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within the 1,1'-Biphenyl, 2,3',4,4'-tetranitro- molecule. The presence of the conjugated biphenyl system and the electron-withdrawing nitro groups significantly influences the electronic structure and, consequently, the absorption spectrum.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. The π → π* transitions of the aromatic system will be prominent. The presence of the nitro groups, which act as chromophores, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl. The specific substitution pattern of the nitro groups will affect the extent of electronic conjugation and the energy of the molecular orbitals, leading to a unique absorption spectrum for this isomer. The solvent polarity can also influence the position and intensity of the absorption bands.

Complementary Spectroscopic Methods for Crystalline Materials (e.g., Solid-State NMR)

For the characterization of 1,1'-Biphenyl, 2,3',4,4'-tetranitro- in its crystalline form, solid-state NMR (ssNMR) can provide valuable information that is not accessible from solution-state NMR. In the solid state, the molecular conformation is fixed, and intermolecular interactions play a more significant role.

¹³C cross-polarization magic-angle spinning (CP-MAS) NMR is a common ssNMR technique that can provide high-resolution spectra of solid samples. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and differences in molecular geometry. Polymorphism, the existence of different crystal forms, can be detected by ssNMR as different polymorphs will generally give rise to distinct spectra. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the phenyl rings relative to each other.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of Tetranitrobiphenyl Derivatives

Single-crystal X-ray diffraction is a powerful method for determining the precise arrangement of atoms within a crystalline solid. researchgate.net This technique has been applied to various tetranitrobiphenyl derivatives, offering a detailed understanding of their molecular and crystal structures. While specific crystallographic data for 1,1'-Biphenyl, 2,3',4,4'-tetranitro- is not extensively available in the reviewed literature, studies on closely related isomers, such as 3,3',5,5'-tetranitrobiphenyl, provide valuable comparative insights. researchgate.netresearchgate.net

The conformation of biphenyl (B1667301) derivatives is largely defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between ortho-substituents, which promotes a twisted arrangement. nih.govnih.gov

Table 1: Dihedral Angles in Selected Biphenyl Derivatives

| Compound | Dihedral Angle (°) | Method |

| 3,3',5,5'-Tetranitrobiphenyl | 45.5(2) | Single-Crystal X-ray Diffraction |

| Highly ortho-substituted Polychlorinated Biphenyls | 69.7 - 81.0 | Single-Crystal X-ray Diffraction |

Intramolecular steric hindrance plays a pivotal role in dictating the preferred conformation of substituted biphenyls. researchgate.net In tetranitrobiphenyls, the bulky nitro groups can lead to significant repulsive interactions, particularly when located at the ortho positions. This steric strain forces the molecule to adopt a twisted conformation to minimize these unfavorable interactions.

In the crystal structure of 3,3',5,5'-tetranitrobiphenyl, the steric influence is also observed in the distortion of one of the phenyl rings. The torsion angle between the two nitro groups on one ring is 23.4(2)°, while on the other ring, the nitro groups are nearly coplanar with the ring, having a torsion angle of 9.6(2)°. researchgate.netresearchgate.net This distortion is attributed to the forces exerted by intermolecular interactions within the crystal lattice. For 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, the presence of a nitro group at the 2-position would create substantial steric clash with the hydrogen atom at the 2'-position of the adjacent ring, further enforcing a non-planar geometry. Studies on sterically hindered polychlorinated biphenyls (PCBs) with multiple ortho substituents have shown that such compounds exhibit large dihedral angles, often exceeding 70°, to alleviate the intramolecular strain. nih.govnih.gov

Supramolecular Architecture and Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which collectively determine the supramolecular architecture. In nitroaromatic compounds, these interactions are diverse and play a crucial role in the stability and properties of the crystalline material.

While classical hydrogen bonds (e.g., O-H...O) are absent in 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, weaker C-H...O hydrogen bonds can be significant in its crystal packing. The hydrogen atoms of the aromatic rings can act as donors, while the oxygen atoms of the nitro groups serve as acceptors. These interactions, although individually weak, can collectively contribute to the stability of the crystal structure. wikipedia.org The geometry of C-H...O interactions is typically characterized by H...O distances of less than 2.8 Å and C-H...O angles greater than 120°.

In energetic materials containing amino groups, such as dihydrazino-s-tetrazine, stronger N-H...N and N-H...O hydrogen bonds are prevalent and significantly influence the crystal density and sensitivity. nih.gov The strength of these interactions can range from 12 to 29 kJ/mol. researchgate.net While not directly applicable to 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, the study of these interactions in other energetic materials highlights the importance of hydrogen bonding in creating robust supramolecular assemblies.

π-π stacking interactions are common in aromatic compounds and arise from the attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings. wikipedia.org In polynitroaromatic compounds, the electron-withdrawing nature of the nitro groups can enhance these interactions by creating electron-deficient π-systems that can favorably interact with electron-rich regions of neighboring molecules. nih.gov These interactions are highly directional and contribute to the formation of columnar or layered structures in the crystal lattice. The strength and geometry of π-π stacking are influenced by the relative orientation of the aromatic rings, with common motifs including face-to-face and offset (parallel-displaced) arrangements.

A notable and increasingly recognized interaction in nitroaromatic compounds is the lone pair-π-hole interaction. researchgate.netrsc.org The nitrogen atom of the nitro group possesses a region of positive electrostatic potential, known as a π-hole, located perpendicular to the C-N bond. rsc.org This electron-deficient region can interact favorably with electron-rich lone pairs, such as those on the oxygen atoms of adjacent nitro groups (NO₂...NO₂ interactions) or other Lewis bases. researchgate.netnih.gov These interactions are directional and can have stabilization energies of up to -6.6 kcal/mol. rsc.org In the crystal structure of 3,3',5,5'-tetranitrobiphenyl, short intermolecular O...O contacts of 3.038(2) Å are observed, which can be attributed to these types of interactions and are responsible for linking the molecules into chains. researchgate.netresearchgate.net

Table 2: Common Intermolecular Interactions in Nitroaromatic Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H...O Hydrogen Bond | Aromatic C-H | Nitro O | < 2.8 (H...O) |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

| Lone Pair-π-Hole | Nitro O (lone pair) | Nitro N (π-hole) | ~3.0 (O...N) |

Weak Dispersion Forces and Tetrel Bonds

There is no specific information available in the current body of scientific literature regarding the weak dispersion forces and potential tetrel bonds within the crystal structure of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-.

Polymorphism and Crystal Engineering Strategies

No studies on the polymorphism of 1,1'-Biphenyl, 2,3',4,4'-tetranitro- have been published. Consequently, there is no information on any crystal engineering strategies that may have been employed for this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

A Hirshfeld surface analysis for 1,1'-Biphenyl, 2,3',4,4'-tetranitro- has not been reported. This type of analysis, which is crucial for quantifying intermolecular contacts, is contingent on the availability of detailed crystallographic data.

Lattice Energy and Packing Coefficient Determinations

There are no published determinations of the lattice energy or packing coefficient for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-. These fundamental parameters can only be calculated from experimental crystal structure data.

Theoretical and Computational Studies on 1,1'-Biphenyl, 2,3',4,4'-tetranitro- Remain Largely Unexplored

A comprehensive review of available scientific literature indicates a significant lack of specific theoretical and computational research focused on the chemical compound 1,1'-Biphenyl, 2,3',4,4'-tetranitro- . While extensive computational studies have been conducted on the broader class of biphenyl derivatives, particularly on polychlorinated biphenyls (PCBs) and other substituted analogs, detailed investigations into the quantum chemical properties, dynamic behavior, and intermolecular interactions of this specific tetranitro isomer are not present in the reviewed literature.

General computational methodologies for analyzing compounds of this nature are well-established. For instance, quantum chemical calculations are routinely used to determine optimized molecular geometries and electronic structures. Such studies often include conformational analysis to identify stable isomers and calculate the energy barriers to rotation around the central C-C bond, which is a key feature of biphenyl chemistry. Techniques like Molecular Electrostatic Potential (MEP) mapping are employed to visualize charge distribution and predict reactive sites, while Frontier Molecular Orbital (HOMO-LUMO) analysis helps in understanding the electronic transition properties and chemical reactivity of a molecule.

Furthermore, Molecular Dynamics (MD) simulations serve as a powerful tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For understanding the non-covalent forces that govern molecular aggregation and crystal packing, intermolecular interaction energy calculations are performed.

In the field of predictive chemistry, Quantitative Structure-Property Relationship (QSPR) modeling is a common approach. QSPR studies correlate theoretical molecular descriptors with experimental properties, enabling the prediction of characteristics for unmeasured compounds. Such models have been developed for various classes of biphenyls to predict properties like toxicity and environmental fate.

However, the application of these specific computational methodologies to 1,1'-Biphenyl, 2,3',4,4'-tetranitro- has not been detailed in published research. Consequently, data on its optimized geometry, rotational energy barriers, electronic properties, dynamic simulations, interaction energies, and QSPR-derived molecular descriptors are not available. The scientific community has yet to direct specific computational focus on this particular isomer, leaving its theoretical profile uncharacterized.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex organic molecules such as 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, methods like Density Functional Theory (DFT) are employed to calculate various spectroscopic parameters. scielo.brnih.gov These theoretical predictions, when compared with experimental data, provide a robust validation of the computed molecular structures and electronic properties.

The general workflow for the computational prediction and validation of spectroscopic properties involves several key steps. Initially, the molecular geometry of the compound is optimized to find its most stable conformation (lowest energy state). nih.gov Following this, spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are calculated. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netscispace.com These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimentally measured chemical shifts is indicative of an accurate computed structure. scielo.brnih.gov

Below is an illustrative data table showcasing the kind of comparison that would be made between predicted and experimental NMR data. Please note: The following data is hypothetical and serves only to demonstrate the format, as specific experimental and computational data for 1,1'-Biphenyl, 2,3',4,4'-tetranitro- is not available in the cited literature.

Interactive Table: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 135.2 | 134.8 |

| C2 | 149.5 | 149.1 |

| C3 | 124.8 | 124.5 |

| C4 | 148.2 | 147.9 |

| C1' | 140.1 | 139.7 |

| C2' | 122.9 | 122.6 |

| C3' | 147.6 | 147.2 |

| C4' | 150.3 | 150.0 |

Infrared (IR) Spectroscopy:

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.netsapub.org The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry software. mdpi.com Due to the approximations inherent in these calculations, the predicted frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. sapub.org The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations. nih.gov

An example of how predicted and experimental IR data would be compared is shown in the hypothetical table below.

Interactive Table: Hypothetical Comparison of Predicted and Experimental IR Frequencies (cm⁻¹) for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-O asymmetric stretch | 1545 | 1538 |

| N-O symmetric stretch | 1355 | 1347 |

| C-N stretch | 850 | 845 |

| Aromatic C-H stretch | 3100 | 3092 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.govsapub.org This approach calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. nih.gov The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. Comparing the calculated λmax and oscillator strengths with the experimental spectrum helps in understanding the electronic structure and transitions within the molecule. nih.gov

The following is a hypothetical representation of a comparative data table for UV-Vis spectroscopy.

Interactive Table: Hypothetical Comparison of Predicted and Experimental UV-Vis Data for 1,1'-Biphenyl, 2,3',4,4'-tetranitro-

| Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π -> π | 280 | 285 |

| n -> π | 340 | 348 |

Chemical Reactivity and Transformation Mechanisms

Selective Reduction Pathways of Nitro Groups

The presence of multiple nitro groups on the biphenyl (B1667301) structure allows for the possibility of selective reduction to form various amino-substituted derivatives. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. While specific studies on the selective reduction of 1,1'-Biphenyl, 2,3',4,4'-tetranitro- are not extensively documented, analogies can be drawn from similar polynitrated biphenyl compounds.

For instance, the selective reduction of 2,2',4,4'-tetranitrobiphenyl to 2,2'-dinitrobenzidine (B1598859) has been achieved using sodium sulfide (B99878) in a methanolic solution with sodium bicarbonate. acs.org This demonstrates that it is possible to selectively reduce the nitro groups on one of the aromatic rings while leaving the others intact.

In the case of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, the nitro groups are situated at the 2, 4, 3', and 4' positions. The steric and electronic environment of each nitro group is different, which can be exploited for selective reduction.

Potential Selective Reduction Pathways:

| Reagent/Condition | Potential Product(s) | Rationale |

| Mild reducing agents (e.g., Na2S, (NH4)2S) | Reduction of one or two nitro groups, likely on the same ring. | These reagents are known for their ability to selectively reduce nitro groups in polynitro-aromatic compounds. The reaction is often stepwise, allowing for the isolation of partially reduced intermediates. |

| Catalytic hydrogenation (e.g., H2/Pd-C) under controlled conditions | Stepwise reduction of nitro groups, potentially leading to a mixture of amino-nitro biphenyls. | By carefully controlling temperature, pressure, and reaction time, it may be possible to achieve some level of selectivity. However, catalytic hydrogenation is often a vigorous method that can lead to the reduction of all nitro groups. |

| Metal/acid combinations (e.g., Sn/HCl, Fe/HCl) | Generally leads to the reduction of all nitro groups to amino groups. | These conditions are typically harsh and result in the complete reduction of all nitro functionalities. |

The regioselectivity of the reduction would be influenced by both steric hindrance and electronic effects. The nitro group at the 2-position is sterically hindered by the adjacent phenyl ring, which might affect its reactivity. Conversely, the 4 and 4'-nitro groups are in positions that are electronically activated for reduction.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Nitrated Biphenyl Core

The electronic nature of the 1,1'-Biphenyl, 2,3',4,4'-tetranitro- core is significantly altered by the four nitro groups, making it highly susceptible to nucleophilic attack and highly resistant to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

The nitro groups are powerful activating groups for nucleophilic aromatic substitution, particularly when they are positioned ortho or para to a potential leaving group. In the absence of a good leaving group like a halogen, the nitro group itself can be displaced under certain conditions, although this is less common. More relevant is the activation of the aromatic protons for nucleophilic attack, leading to the formation of Meisenheimer complexes.

The positions on the biphenyl rings are activated to varying degrees by the four nitro groups. The electron-withdrawing nature of the nitro groups delocalizes the negative charge of the intermediate Meisenheimer complex, thus stabilizing it and facilitating the reaction. The most activated positions for nucleophilic attack would be those that are ortho and para to the nitro groups.

Electrophilic Aromatic Substitution:

Conversely, the strong electron-withdrawing nature of the four nitro groups deactivates the biphenyl rings towards electrophilic aromatic substitution. libretexts.org The nitro groups reduce the electron density of the aromatic system, making it a poor nucleophile that is unable to attack common electrophiles. organicchemistrytutor.comyoutube.comlibretexts.orgyoutube.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are highly unlikely to occur on the 1,1'-Biphenyl, 2,3',4,4'-tetranitro- core under standard conditions. Attempting such reactions would likely require extremely harsh conditions that could lead to the degradation of the molecule.

Derivatization to Other Functionalized Biphenyl Systems

The primary route for the derivatization of 1,1'-Biphenyl, 2,3',4,4'-tetranitro- involves the transformation of its nitro groups into other functionalities. The reduction of the nitro groups to amino groups is a key transformation that opens up a wide range of subsequent derivatization reactions.

Derivatization from Amino Intermediates:

Once one or more nitro groups are reduced to amino groups, these can be further modified to introduce a variety of functional groups, leading to the synthesis of polyfunctionalized biphenyls. nih.gov

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Diazotization followed by Sandmeyer or related reactions | NaNO2, HCl; CuX (X = Cl, Br, CN) | Halogen (-Cl, -Br), Cyano (-CN) |

| Diazotization followed by Schiemann reaction | NaNO2, HBF4 | Fluoro (-F) |

| Diazotization followed by hydroxylation | NaNO2, H2SO4, H2O | Hydroxyl (-OH) |

| Acylation | Acyl chloride, acid anhydride | Amide (-NHCOR) |

| Alkylation | Alkyl halide | Alkylated amine (-NHR, -NR2) |

These derivatization strategies allow for the synthesis of a diverse library of substituted biphenyls starting from 1,1'-Biphenyl, 2,3',4,4'-tetranitro-. The specific substitution pattern of the final products would depend on the regioselectivity of the initial nitro group reduction. This approach is valuable for creating novel compounds with potentially interesting material or biological properties. researchgate.netnih.govlookchem.com

Environmental Degradation Pathways of Nitrated Biphenyl Compounds

Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of nitroaromatic compounds, including nitrated biphenyls, is a key process in their environmental detoxification. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. The presence or absence of oxygen is a critical factor that determines the specific metabolic pathways involved.

Under aerobic conditions, microorganisms employ oxidative strategies to break down the aromatic rings and remove the nitro groups. In contrast, anaerobic biodegradation is primarily characterized by reductive transformations of the nitro substituents.

The initial steps in the biodegradation of nitrated biphenyls involve enzymatic attacks that either cleave the biphenyl (B1667301) structure or transform the nitro groups. A variety of enzymes, including oxygenases and nitroreductases, play crucial roles in these processes.

Aerobic Transformations:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. This destabilizes the aromatic structure, facilitating subsequent ring cleavage. This process can also lead to the elimination of nitro groups as nitrite.

Monooxygenases: These enzymes introduce a single oxygen atom into the aromatic ring, which can result in the hydroxylation of the biphenyl rings and the removal of nitro groups.

Nitroreductases: Under aerobic conditions, some bacteria can reduce the nitro groups to hydroxylamines, which can then undergo enzymatic rearrangement to form hydroxylated compounds that are substrates for ring-fission reactions nih.gov.

Anaerobic Transformations:

Nitroreductases: In the absence of oxygen, the primary enzymatic transformation is the reduction of the nitro groups. Anaerobic bacteria utilize nitroreductases to sequentially reduce the nitro groups to nitroso, hydroxylamino, and finally amino groups nih.gov. This process is often a prerequisite for subsequent degradation of the aromatic rings.

The table below summarizes the key enzymes and their roles in the initial transformations of nitrated biphenyl compounds.

| Enzyme Class | Degradation Condition | Primary Function | Typical Transformation |

| Dioxygenases | Aerobic | Ring hydroxylation and cleavage | Addition of two hydroxyl groups to the aromatic ring, leading to ring fission. |

| Monooxygenases | Aerobic | Hydroxylation and nitro group removal | Introduction of a hydroxyl group, which can lead to the elimination of a nitro group. |

| Nitroreductases | Aerobic & Anaerobic | Reduction of nitro groups | Conversion of -NO2 to -NH2 via nitroso and hydroxylamino intermediates. |

The biodegradation of complex molecules like 1,1'-Biphenyl, 2,3',4,4'-tetranitro- proceeds through a series of metabolic intermediates, culminating in simpler, less toxic compounds, and ideally, complete mineralization to carbon dioxide, water, and inorganic nitrogen.

Under anaerobic conditions , the initial intermediates are typically the reduced forms of the parent compound. For 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, this would involve the stepwise reduction of the four nitro groups to form aminonitrobiphenyls, diaminodinitrobiphenyls, triaminonitrobiphenyls, and finally, tetraaminobiphenyl. These amino-substituted biphenyls are generally more susceptible to further degradation than their nitrated counterparts.

Under aerobic conditions , the metabolic pathways are more diverse. Following the initial oxygenase attack, hydroxylated intermediates such as catechols are commonly formed. For a tetranitrobiphenyl, this could lead to the formation of nitrocatechols. Subsequent enzymatic action would lead to the cleavage of the aromatic rings, forming aliphatic intermediates that can then enter central metabolic pathways. The nitro groups are typically released as nitrite, which can then be utilized by microorganisms as a nitrogen source.

The end-products of biodegradation depend on the completeness of the degradation process. Complete mineralization results in the conversion of the organic carbon to CO2. However, under certain conditions, degradation may be incomplete, leading to the accumulation of persistent intermediates.

The following table outlines the expected metabolic intermediates and end-products for the biodegradation of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-.

| Degradation Condition | Initial Intermediates | Key Subsequent Intermediates | Potential End-Products |

| Anaerobic | Aminonitrobiphenyls | Diaminodinitrobiphenyls, Tetraaminobiphenyl | Mineralization products (CO2, H2O, NH3), persistent amino-aromatic compounds |

| Aerobic | Hydroxylated nitrobiphenyls (e.g., nitrocatechols) | Ring-cleavage products (aliphatic acids) | Mineralization products (CO2, H2O, NO2-) |

Photochemical Degradation Processes

In addition to microbial degradation, photochemical processes can contribute to the transformation of nitrated biphenyl compounds in the environment, particularly in aquatic systems and on soil surfaces. Photodegradation is initiated by the absorption of solar radiation, which can lead to the excitation of the molecule and subsequent chemical reactions.

The rate of photochemical degradation is influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizers (such as humic substances), and the chemical structure of the compound itself. For aromatic compounds, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated by other substances in the environment.

Studies on related compounds like polychlorinated biphenyls (PCBs) have shown that photodegradation kinetics often follow a pseudo-first-order model nih.gov. The position of the substituents on the biphenyl rings can significantly affect the rate of degradation nih.gov. It is expected that the nitro groups in 1,1'-Biphenyl, 2,3',4,4'-tetranitro- would strongly influence its photochemical behavior due to their electron-withdrawing nature and ability to absorb light. Photochemical reactions may involve the reduction of the nitro groups or the cleavage of the biphenyl bond.

Chemical Degradation via Hydrolysis and Oxidation in Environmental Matrices

Chemical degradation processes, such as hydrolysis and oxidation, can also play a role in the transformation of nitrated biphenyls in soil and water.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While the biphenyl structure itself is generally resistant to hydrolysis, the presence of nitro groups can influence the reactivity of the aromatic rings. However, under typical environmental pH conditions, the direct hydrolysis of the carbon-nitro bond or the biphenyl linkage is expected to be a slow process.

Oxidation by chemical oxidants present in the environment can be a more significant degradation pathway. Strong oxidizing agents, such as hydroxyl radicals, can be generated through various abiotic processes in soil and water. These reactive species can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. The rate of chemical oxidation will depend on the concentration of oxidants, temperature, and the presence of catalysts in the environmental matrix. For instance, the hydrolysis and oxidation of chlorinated aromatic compounds have been shown to be effective in their degradation, a principle that can be extended to nitrated biphenyls mdpi.com.

Advanced Research Applications and Methodological Development

Integration into Materials Science Research

There is no specific information available regarding the use of 1,1'-Biphenyl, 2,3',4,4'-tetranitro- in materials science research.

Precursors for Advanced Organic Materials with Tunable Properties

No research has been found that details the application of 1,1'-Biphenyl, 2,3',4,4'-tetranitro- as a precursor for advanced organic materials with tunable properties.

Exploration of Functional Molecular Crystals

There is no available research on the exploration of functional molecular crystals based on 1,1'-Biphenyl, 2,3',4,4'-tetranitro-.

Methodological Advancements in the Analysis of Nitrated Aromatic Compounds

While there are general advancements in the analysis of nitrated aromatic compounds, no specific methods have been developed or reported for the analysis of 1,1'-Biphenyl, 2,3',4,4'-tetranitro-.

Future Directions in Biphenyl (B1667301) Nitration Chemistry and Supramolecular Design

Without current research on 1,1'-Biphenyl, 2,3',4,4'-tetranitro-, it is not possible to project future directions in biphenyl nitration chemistry and supramolecular design specifically related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.